An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-naphthaleneboronic acid
An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-naphthaleneboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 6-Methoxy-2-naphthaleneboronic acid, a key building block in modern organic synthesis. This document details its quantitative physical characteristics, outlines standardized experimental protocols for property determination, and visualizes its application in a common synthetic workflow.
Core Physical and Chemical Properties
6-Methoxy-2-naphthaleneboronic acid is an organic compound frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structural features, including the naphthalene core and the boronic acid moiety, make it a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.
Quantitative Data Summary
The physical properties of 6-Methoxy-2-naphthaleneboronic acid are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that some values, such as boiling point and density, are predicted through computational models.
| Property | Value | Source(s) |
| CAS Number | 156641-98-4 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₁BO₃ | [2][4][5] |
| Molecular Weight | 202.01 g/mol | [2][4] |
| Melting Point | >295 °C / 311 °C | [3] |
| Boiling Point | 416.2 ± 37.0 °C (Predicted) | |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |
| Appearance | White to off-white or light brown crystalline powder. | [5] |
| Solubility | Generally soluble in polar organic solvents.[3] Specific quantitative data is not readily available. |
Experimental Protocols
Accurate determination of physical properties is critical for reaction optimization, purification, and formulation. The following sections describe standardized methodologies for measuring key physical properties of solid organic compounds like 6-Methoxy-2-naphthaleneboronic acid.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a crystalline solid.[6] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[6]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]
-
Capillary tubes (sealed at one end)[7]
-
Thermometer (calibrated)[6]
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of dry 6-Methoxy-2-naphthaleneboronic acid on a clean, dry surface. Finely powder the compound using a mortar and pestle.[6]
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the compound occupies 1-2 mm at the bottom of the tube.[7][8]
-
Apparatus Setup:
-
Mel-Temp: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly placed in the thermometer well.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.[6] Immerse the setup in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.[6]
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat slowly and steadily, ensuring a rate of temperature increase of approximately 1-2°C per minute as the expected melting point is approached.[6]
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, at least two consistent determinations should be made.
Solubility Determination (Dynamic Method)
Determining the solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines) upon heating.[9] The dynamic method is a reliable technique for measuring the solubility of such compounds in various solvents by observing the temperature at which a solid-liquid mixture becomes a clear solution.[9][10]
Objective: To determine the solubility of 6-Methoxy-2-naphthaleneboronic acid in a specific organic solvent as a function of temperature.
Apparatus:
-
Magnetic stirrer and stir bar[11]
-
Circulating thermostat bath[10]
-
Calibrated thermometer or temperature probe[10]
-
Analytical balance (precision ±0.1 mg)[11]
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of 6-Methoxy-2-naphthaleneboronic acid and the chosen high-purity, anhydrous organic solvent into the jacketed glass vessel to achieve a known composition (mole fraction).[10][11]
-
Apparatus Setup: Place the sealed vessel in the thermostat bath. Begin vigorous and constant stirring to ensure a uniform mixture.
-
Heating and Measurement: Slowly increase the temperature of the thermostat bath at a constant, controlled rate (e.g., 0.2-0.5 °C/min).[11]
-
Observation: Continuously monitor the turbidity of the solution. The solubility temperature is the exact temperature at which the last solid particles disappear, and the solution becomes completely clear.[10][11]
-
Data Collection: Record the solubility temperature for the specific composition.
-
Data Analysis: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve, plotting solubility (mole fraction) versus temperature.[11]
Key Experimental Workflow: Suzuki-Miyaura Coupling
6-Methoxy-2-naphthaleneboronic acid is a staple reagent for creating carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is fundamental in synthesizing biaryls, which are common structures in pharmaceutical compounds.[12]
The diagram below illustrates a generalized workflow for a Suzuki-Miyaura reaction involving an aryl halide and 6-Methoxy-2-naphthaleneboronic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 6-Methoxy-2-naphthaleneboronic acid | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-2-naphthaleneboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
